Tert-butyl 6-methoxyindoline-1-carboxylate

Catalog No.
S6608690
CAS No.
1394248-15-7
M.F
C14H19NO3
M. Wt
249.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 6-methoxyindoline-1-carboxylate

CAS Number

1394248-15-7

Product Name

Tert-butyl 6-methoxyindoline-1-carboxylate

IUPAC Name

tert-butyl 6-methoxy-2,3-dihydroindole-1-carboxylate

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-6,9H,7-8H2,1-4H3

InChI Key

QCJLJPALEHIJAI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)OC

Tert-butyl 6-methoxyindoline-1-carboxylate is an organic compound characterized by the molecular formula C14H19NO3\text{C}_{14}\text{H}_{19}\text{N}\text{O}_{3} and a molecular weight of 249.31 g/mol. The structure comprises a tert-butyl group, a methoxy group, and an indoline-1-carboxylate moiety, which contribute to its unique chemical properties and potential biological activities. This compound is notable for its role as an intermediate in the synthesis of various indole derivatives, which are significant in medicinal chemistry.

  • Oxidation: This compound can be oxidized to yield corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the carbonyl group into an alcohol using reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, employing reagents such as sodium hydride and alkyl halides.
  • Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol under acidic or basic conditions.

The synthesis of tert-butyl 6-methoxyindoline-1-carboxylate typically involves the reaction of 6-methoxyindoline with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the desired ester efficiently. While industrial production methods are not extensively documented, it is likely that they follow similar synthetic routes with optimizations for scale-up, possibly utilizing automated reactors to enhance yield and efficiency.

Tert-butyl 6-methoxyindoline-1-carboxylate has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing various indole derivatives, crucial for developing pharmaceuticals and agrochemicals.
  • Biology: The compound is under investigation for its potential therapeutic effects, particularly in drug development targeting specific enzymes or receptors.
  • Industry: It is utilized in producing fine chemicals and as a building block for more complex organic molecules.

Tert-butyl 6-methoxyindoline-1-carboxylate can be compared with several structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl indoline-1-carboxylateLacks methoxy groupMay exhibit different reactivity and biological activity due to absence of methoxy group.
6-bromoindoline-1-carboxylateContains a bromo substituentPotentially different biological activity due to halogen substitution .
Indoline-1-carboxylateParent compound without substituentsUseful reference for studying effects of functional groups.
Tert-butyl 4-aminoindoline-1-carboxylateContains amino group at position 4Different reactivity patterns due to amino functionality .
Tert-butyl 5-methylindoline-1-carboxylateMethyl substitution at position 5May affect steric hindrance and reactivity compared to the methoxy variant .

These comparisons highlight how variations in substituents can significantly influence the chemical behavior and biological activity of indoline derivatives. Tert-butyl 6-methoxyindoline-1-carboxylate's unique combination of functional groups positions it as a valuable compound for further research in medicinal chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

249.13649347 g/mol

Monoisotopic Mass

249.13649347 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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